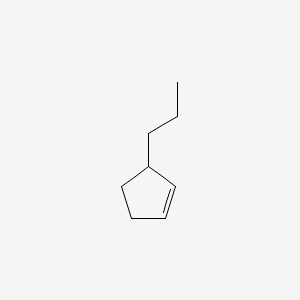

3-Propylcyclopentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

34067-75-9 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

3-propylcyclopentene |

InChI |

InChI=1S/C8H14/c1-2-5-8-6-3-4-7-8/h3,6,8H,2,4-5,7H2,1H3 |

InChI Key |

RBEROAUIKMEYDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

3-Propylcyclopentene molecular weight and chemical formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a representative synthesis protocol for 3-propylcyclopentene. The information is intended for use by professionals in research and development.

Core Chemical Data

This compound is a cyclic alkene of interest in organic synthesis. Its fundamental chemical properties are summarized below.

| Property | Value | Citation(s) |

| Chemical Formula | C₈H₁₄ | [1][2][3] |

| Molecular Weight | 110.1968 g/mol | [2][3] |

| IUPAC Name | 3-propylcyclopent-1-ene | [1] |

| CAS Number | 34067-75-9 | [2][3] |

Synthesis of Propylcyclopentenes: An Experimental Protocol

The synthesis of propyl-substituted cyclopentenes can be achieved through various methods. A common and effective approach involves a two-step process: a Grignard reaction to form a tertiary alcohol, followed by an acid-catalyzed dehydration to yield the alkene. While the following protocol details the synthesis of 1-propylcyclopentene, the principles are broadly applicable for the synthesis of isomers like this compound by selecting the appropriate starting materials.

Step 1: Synthesis of 1-Propylcyclopentanol via Grignard Reaction

This step involves the reaction of a propyl Grignard reagent with cyclopentanone.

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Cyclopentanone

-

3M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. A solution of 1-bromopropane in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent (propylmagnesium bromide). The reaction is typically initiated with a crystal of iodine if it does not start spontaneously.

-

Reaction with Cyclopentanone: Once the Grignard reagent is formed, the flask is cooled in an ice bath. A solution of cyclopentanone in anhydrous ether is then added dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.

-

Quenching: After the addition is complete and the reaction has been stirred to completion (indicated by the disappearance of the starting material, which can be monitored by TLC), the reaction is quenched. This is done by slowly adding 3M HCl to the cooled reaction mixture.

-

Work-up: The mixture is transferred to a separatory funnel. The aqueous layer is removed, and the organic layer is washed with water and then with brine. The organic layer is subsequently dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-propylcyclopentanol.

Step 2: Dehydration of 1-Propylcyclopentanol

This step converts the tertiary alcohol into the desired alkene.

Materials:

-

1-Propylcyclopentanol (from Step 1)

-

Strong, non-nucleophilic acid (e.g., sulfuric acid or phosphoric acid)

-

Sodium bicarbonate solution

-

Brine

Procedure:

-

Acid-Catalyzed Dehydration: The crude 1-propylcyclopentanol is mixed with a catalytic amount of a strong acid like sulfuric acid. The mixture is heated, and the resulting alkene is distilled from the reaction mixture as it forms. The temperature of the reaction can influence the regioselectivity of the double bond formation.

-

Work-up: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, and the final product, 1-propylcyclopentene, is purified by fractional distillation. The formation of various isomers, including this compound, is possible depending on the reaction conditions.

Visualized Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of a propylcyclopentene via the Grignard reaction and subsequent dehydration.

Caption: Workflow for the synthesis of propylcyclopentene.

References

An In-depth Technical Guide to 3-Propylcyclopentene: IUPAC Nomenclature, Synonyms, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-propylcyclopentene, a cyclic alkene of interest in organic synthesis. This document details its IUPAC nomenclature, synonyms, and key physical and chemical properties. Furthermore, it presents detailed experimental protocols for the synthesis of a closely related isomer, 1-propylcyclopentene, via a Grignard reaction and subsequent dehydration, which serves as a representative synthetic route. A characteristic reaction of alkenes, the electrophilic addition of hydrogen bromide, is also described with a detailed experimental protocol and a mechanistic diagram. This guide is intended to be a valuable resource for researchers and professionals in organic chemistry and drug development.

Chemical Identity and Nomenclature

The compound with the chemical formula C₈H₁₄ and the structure of a cyclopentene ring substituted with a propyl group at the third position is systematically named according to IUPAC nomenclature.

IUPAC Name: this compound[1]

Alternatively, it can also be named as 3-Propyl-1-cyclopentene [1].

Synonyms:

CAS Registry Number: 34067-75-9[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | PubChem[1] |

| Molecular Weight | 110.1968 g/mol | NIST[2] |

| Boiling Point | 399.1 K (126 °C) | NIST[2] |

| Ionization Energy | 8.84 ± 0.02 eV | NIST[3] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

-

Mass Spectrometry: The electron ionization mass spectrum of this compound is available in the NIST Chemistry WebBook, providing a fragmentation pattern that can be used for its identification.[3]

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis and reaction of chemical compounds. The following sections provide representative protocols for the synthesis of a propylcyclopentene isomer and a characteristic reaction of this compound.

Representative Synthesis of a Propylcyclopentene Isomer: 1-Propylcyclopentene

The following two-part procedure describes the synthesis of 1-propylcyclopentene, an isomer of this compound. This method involves a Grignard reaction to form an alcohol intermediate, followed by acid-catalyzed dehydration.

Part 1: Grignard Reaction to Synthesize 1-Propylcyclopentanol

Materials:

-

n-Propylmagnesium bromide

-

Cyclopentanone

-

Anhydrous diethyl ether or THF

-

Saturated ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the n-propylmagnesium bromide solution in anhydrous diethyl ether or THF.

-

Cool the flask in an ice bath.

-

Dissolve cyclopentanone in an equal volume of the anhydrous solvent and add it to a dropping funnel.

-

Add the cyclopentanone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 1-propylcyclopentanol.

Part 2: Dehydration of 1-Propylcyclopentanol to 1-Propylcyclopentene

Materials:

-

Crude 1-propylcyclopentanol

-

Concentrated sulfuric acid or phosphoric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous calcium chloride

-

Distillation apparatus

Procedure:

-

Place the crude 1-propylcyclopentanol in a round-bottom flask equipped for distillation.

-

Add a catalytic amount of concentrated sulfuric acid or phosphoric acid (a few drops).

-

Heat the mixture gently. The 1-propylcyclopentene will distill as it is formed.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the 1-propylcyclopentene by fractional distillation.

Representative Reaction of this compound: Electrophilic Addition of HBr

The following protocol is a general procedure for the electrophilic addition of hydrogen bromide to an alkene and can be adapted for this compound.

Materials:

-

This compound

-

30% solution of hydrogen bromide in acetic acid

-

Carbon tetrachloride (or a less hazardous solvent like dichloromethane)

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Reaction vessel (e.g., test tube or small flask)

-

Pipettes

-

Stirring apparatus

Procedure:

-

In a reaction vessel, place a measured amount of this compound (e.g., 0.25 mL).

-

In a fume hood, carefully add a measured volume of a 30% solution of hydrogen bromide in acetic acid (e.g., 1 mL).

-

Stir the mixture thoroughly for approximately one minute and then let it stand for a few more minutes.

-

Add a suitable organic solvent (e.g., 2 mL of dichloromethane) to the vessel and mix.

-

Add approximately 10 mL of water to the mixture and stir again to extract the acetic acid and excess HBr.

-

Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with water.

-

Dry the organic layer with anhydrous sodium sulfate until the liquid is clear.

-

The resulting solution contains the product, 1-bromo-2-propylcyclopentane and/or 1-bromo-3-propylcyclopentane, which can be isolated by removal of the solvent and further purified if necessary.

Reaction Mechanism and Visualization

The reaction of this compound with HBr proceeds via an electrophilic addition mechanism. The double bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This forms a carbocation intermediate and a bromide ion. The bromide ion then acts as a nucleophile and attacks the carbocation, forming the final bromoalkane product. According to Markovnikov's rule, the hydrogen atom will preferentially add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation.

The logical flow of this mechanism is depicted in the following diagram generated using Graphviz.

Caption: Electrophilic addition of HBr to this compound.

References

Technical Guide: Physical Properties and Boiling Point of 3-Propylcyclopentene

This technical guide provides a comprehensive overview of the physical properties of 3-propylcyclopentene, with a particular focus on its boiling point. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a summary of quantitative data, a detailed experimental protocol for boiling point determination, and a visualization of a representative synthetic pathway.

Core Physical and Chemical Properties

This compound is a cyclic alkene with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g/mol .[1] Its chemical structure consists of a five-membered cyclopentene ring substituted with a propyl group.

Quantitative Data Summary

The following table summarizes the key physical properties of 1-isopropylcyclopentene, which serves as a proxy for this compound in this guide.

| Property | Value | Units | Reference |

| Molecular Formula | C₈H₁₄ | - | [1] |

| Molecular Weight | 110.20 | g/mol | [1] |

| Boiling Point | 126 | °C at 760 mmHg | [2] |

| Density | 0.834 | g/cm³ | [2] |

| Refractive Index | 1.465 | - | [2] |

| Flash Point | 12.6 | °C | [2] |

| Vapor Pressure | 14.4 | mmHg at 25°C | [2] |

Experimental Protocol: Boiling Point Determination

The boiling point of a liquid is a fundamental physical property that is crucial for its identification, purification, and handling. The following protocol describes the determination of the boiling point of this compound using the Thiele tube method, a common and efficient technique for small sample volumes.

Objective: To determine the boiling point of a this compound sample at atmospheric pressure.

Materials:

-

This compound sample

-

Thiele tube

-

High-boiling mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small rubber band or wire

-

Heating source (Bunsen burner or heating mantle)

-

Safety goggles, lab coat, and appropriate gloves

Procedure:

-

Sample Preparation: Attach a small test tube containing 0.5-1 mL of the this compound sample to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Tube Insertion: Place a capillary tube, with its sealed end up, into the this compound sample in the test tube.

-

Apparatus Setup: Clamp the Thiele tube to a retort stand. Carefully insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the mineral oil. The side arm of the Thiele tube is designed to allow for efficient heat distribution by convection.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner or a heating mantle. The rate of heating should be slow and steady to ensure uniform temperature distribution throughout the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The point at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record the temperature on the thermometer at this exact moment.

-

Repeat: For accuracy, it is advisable to repeat the measurement at least twice and calculate the average boiling point.

Synthetic Pathway Visualization

While a direct synthesis of this compound is not detailed in the provided search results, a representative experimental workflow for the synthesis of a related compound, 1-methyl-3-n-propylcyclopentadiene, can be visualized. This provides insight into the logical steps involved in the synthesis of substituted cyclopentene derivatives. The following diagram illustrates a generalized two-step synthesis involving a Grignard reaction followed by dehydration.

Caption: Generalized workflow for the synthesis of a propyl-substituted cyclopentadiene.

References

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Propylcyclopentene Vapor Phase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the vapor-phase infrared (IR) spectroscopy of 3-propylcyclopentene. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize vibrational spectroscopy for the identification, characterization, and quantitative analysis of volatile organic compounds. This document details the characteristic vibrational modes of this compound, offers a standardized experimental protocol for obtaining its vapor-phase IR spectrum, and presents the spectral data in a clear, tabular format for easy reference and comparison.

Introduction to the Infrared Spectroscopy of this compound

This compound is a cyclic alkene of interest in various fields of chemical research, including organic synthesis and materials science. Infrared spectroscopy is a powerful analytical technique for elucidating the molecular structure of such compounds by probing their vibrational modes. In the vapor phase, molecules are relatively free from intermolecular interactions, resulting in a spectrum that reveals the intrinsic vibrational frequencies with greater clarity and often shows fine rotational structure.

The IR spectrum of this compound is characterized by absorption bands arising from the distinct functional groups within its structure: the carbon-carbon double bond (C=C) of the cyclopentene ring, the associated vinyl C-H bonds, the alkyl C-H bonds of the propyl group and the cyclopentane ring, and the various bending and deformation modes of the entire molecule. Analysis of the positions, intensities, and shapes of these absorption bands allows for unambiguous identification and can be used for quantitative measurements.

Data Presentation: Vibrational Frequencies of this compound

The following table summarizes the expected characteristic infrared absorption frequencies for this compound in the vapor phase. This data is compiled from established ranges for the vibrational modes of its constituent functional groups. The intensity of the absorption bands is categorized as strong (s), medium (m), or weak (w).

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3080 - 3020 | m | =C-H Stretch (vinyl)[1][2] |

| 2960 - 2850 | s | C-H Stretch (propyl group and cyclopentane ring)[1][2] |

| 1650 - 1640 | m-w | C=C Stretch (cyclopentene ring)[3] |

| 1470 - 1450 | m | CH₂ Bending (scissoring)[4] |

| 1380 - 1370 | m | CH₃ Bending (symmetrical)[4] |

| 1000 - 650 | s | =C-H Bending (out-of-plane)[5] |

| Fingerprint Region | Complex vibrations involving C-C stretching and various bending and twisting modes of the entire molecule. |

Experimental Protocols for Vapor-Phase IR Spectroscopy

This section outlines a detailed methodology for obtaining a high-quality vapor-phase FT-IR spectrum of this compound.

Instrumentation

-

Fourier Transform Infrared (FTIR) Spectrometer: An FTIR spectrometer equipped with a mercury-cadmium-telluride (MCT) detector is recommended for its high sensitivity and rapid scanning capabilities.[6]

-

Gas Cell: A heated, evacuable long-path gas cell (e.g., 10 cm to 10 m path length) with IR-transparent windows (e.g., KBr or ZnSe) is required. The cell should be equipped with inlet and outlet ports for sample introduction and evacuation.

-

Vacuum Pump: A vacuum pump capable of evacuating the gas cell to a pressure of less than 1 torr.

-

Heated Transfer Line: A heated line to transfer the vaporized sample into the gas cell, preventing condensation.

-

Syringe or Micropipette: For precise introduction of the liquid this compound sample.

Sample Preparation and Introduction

-

Cell Preparation: The gas cell should be thoroughly cleaned and evacuated to remove any residual atmospheric gases or contaminants. A background spectrum of the evacuated cell should be recorded.

-

Sample Volatilization: this compound is a volatile liquid. A small, accurately measured volume (typically a few microliters) of the liquid is drawn into a syringe or micropipette.

-

Sample Injection: The liquid sample is injected into the heated gas cell through a septum-sealed inlet port. The heat from the cell will cause the liquid to vaporize and fill the cell. The temperature of the gas cell and transfer line should be maintained above the boiling point of this compound (approximately 123 °C) to ensure complete vaporization and prevent condensation.

Data Acquisition

-

Spectral Range: The spectrum should be recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 1-2 cm⁻¹ is generally sufficient for vapor-phase spectra of molecules of this size.

-

Number of Scans: To improve the signal-to-noise ratio, multiple scans (e.g., 16 to 64) are co-added.

-

Apodization: A suitable apodization function (e.g., Happ-Genzel) should be applied to the interferogram before Fourier transformation to minimize spectral artifacts.

Data Processing

-

Background Subtraction: The previously recorded background spectrum of the empty gas cell is subtracted from the sample spectrum to remove contributions from the instrument and any residual atmospheric gases.

-

Data Format: The final spectrum should be saved in a standard format, such as JCAMP-DX, for data sharing and analysis.[7][8]

Visualization of Spectroscopic Workflow and Molecular Vibrations

The following diagrams, generated using the DOT language, illustrate the logical workflow of the spectroscopic analysis and a conceptual representation of the key vibrational modes of this compound.

References

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. jcamp-dx.org [jcamp-dx.org]

- 8. media.iupac.org [media.iupac.org]

An In-depth Technical Guide to the Mass Spectrometry of 3-Propylcyclopentene (Electron Ionization)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry of 3-propylcyclopentene. It covers the fundamental fragmentation patterns, quantitative data on ion abundance, and the experimental protocols for acquiring such data. This information is crucial for the structural elucidation and identification of this compound in complex mixtures.

Introduction to Electron Ionization Mass Spectrometry of Alkenes

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. For alkenes and cycloalkenes like this compound, the initial event is the removal of an electron to form a molecular ion (M radical cation). The fragmentation of this molecular ion is driven by the formation of stable carbocations. Common fragmentation pathways for alkenes include allylic cleavage, which results in a stable, resonance-stabilized allylic cation, and for cyclic alkenes, a characteristic retro-Diels-Alder reaction.[1][2] The analysis of these fragmentation patterns provides valuable structural information.

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for the molecule. The molecular formula of this compound is C₈H₁₄, with a molecular weight of approximately 110.20 g/mol .[3][4]

Quantitative Data

The prominent ions observed in the EI-mass spectrum of this compound are summarized in the table below. The data is sourced from the NIST Mass Spectrometry Data Center.[3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 27 | 45 | C₂H₃⁺ |

| 29 | 30 | C₂H₅⁺ |

| 39 | 60 | C₃H₃⁺ |

| 41 | 100 | C₃H₅⁺ (Allyl Cation) |

| 55 | 40 | C₄H₇⁺ |

| 67 | 95 | C₅H₇⁺ (Cyclopentenyl Cation) |

| 81 | 50 | C₆H₉⁺ |

| 95 | 15 | [M-CH₃]⁺ |

| 110 | 25 | [M]⁺ (Molecular Ion) |

Interpretation of the Fragmentation Pattern

The mass spectrum of this compound is dominated by fragments resulting from the cleavage of the propyl side chain and rearrangements of the cyclopentene ring.

-

Molecular Ion ([M]⁺, m/z 110): The molecular ion is observed with a relative intensity of 25%, which is typical for cyclic alkenes, as the ring structure provides some stability.[2]

-

Base Peak (m/z 41): The base peak at m/z 41 corresponds to the highly stable allyl cation (C₃H₅⁺). This is a very common fragment in the mass spectra of alkenes.[2]

-

Major Fragment (m/z 67): The intense peak at m/z 67 is attributed to the cyclopentenyl cation (C₅H₇⁺), formed by the loss of the propyl group as a radical. This is a result of allylic cleavage, a characteristic fragmentation pathway for alkenes where the bond beta to the double bond is broken.[1]

-

Other Significant Fragments:

-

The peak at m/z 81 likely results from the loss of an ethyl group ([M-C₂H₅]⁺).

-

The peak at m/z 95 corresponds to the loss of a methyl group ([M-CH₃]⁺).

-

The series of peaks at m/z 27, 29, 39, and 55 represent smaller alkyl and alkenyl cations formed through various cleavage and rearrangement processes.

-

Key Fragmentation Pathways

The major fragmentation pathways for this compound under electron ionization are visualized in the following diagram.

Caption: Primary fragmentation pathways of this compound in EI-MS.

Experimental Protocol

The following provides a typical experimental methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is in the range of 10-100 µg/mL.

-

If analyzing a complex mixture, perform appropriate extraction and clean-up procedures to isolate the volatile and semi-volatile fractions.

GC-MS System and Parameters

-

Gas Chromatograph: A standard GC system equipped with a capillary column is used.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating hydrocarbons. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: Split/splitless injector. For dilute samples, a splitless injection is preferred to maximize sensitivity. Injector temperature is typically set to 250 °C.

-

Oven Temperature Program: A temperature ramp is used to elute the compounds. A typical program could be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.

-

Ionization Energy: 70 eV (standard for EI).

-

Mass Range: Scan from m/z 35 to 350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Transfer Line Temperature: 280 °C.

-

Data Acquisition and Analysis

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Acquire the data using the instrument's software.

-

The total ion chromatogram (TIC) will show the separation of the components in the sample.

-

The mass spectrum of the peak corresponding to this compound can be extracted and compared to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[3]

-

Analyze the fragmentation pattern to confirm the structure, as detailed in the sections above.

Caption: A typical experimental workflow for GC-EI-MS analysis.

Conclusion

The electron ionization mass spectrum of this compound provides a distinct fragmentation pattern that is highly useful for its identification and structural characterization. The dominant fragmentation pathways involve allylic cleavage leading to the formation of stable cyclopentenyl and allyl cations. This guide provides the necessary quantitative data, interpretation of the fragmentation patterns, and a detailed experimental protocol to aid researchers in their analytical work involving this and similar compounds.

References

An In-depth Technical Guide to Theoretical Models for Cyclic Alkene Stability and Ring Strain

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stability of cyclic alkenes is a cornerstone of organic chemistry, with profound implications for molecular design and reactivity, particularly within the pharmaceutical sciences. The inherent ring strain of these structures dictates their three-dimensional conformations, thermodynamic properties, and kinetic behavior. Understanding the theoretical models that quantify and predict this stability is paramount for professionals engaged in the design of complex molecular architectures. This guide provides an in-depth exploration of the core theoretical models governing cyclic alkene stability, details the experimental protocols used to measure these properties, presents quantitative data for comparative analysis, and offers visual representations of key concepts to facilitate comprehension.

Theoretical Models of Ring Strain

The total strain energy of a cyclic molecule is a summation of several distinct energetic penalties that arise from deviations from an idealized, strain-free structure. For cyclic alkenes, the presence of sp2-hybridized centers introduces unique geometric constraints compared to their cycloalkane counterparts. The primary contributors to ring strain are:

-

Angle Strain (Baeyer Strain): This is the strain resulting from the deviation of bond angles from their ideal values. For sp3-hybridized carbon atoms, the ideal tetrahedral angle is 109.5°, while for sp2-hybridized carbons in an alkene, the ideal trigonal planar angle is 120°.[1][2] In small rings, the geometric necessity of closing the ring forces these bond angles to compress significantly, leading to high angle strain. Adolf von Baeyer's initial theory, while flawed in its assumption of planar rings for all cycloalkanes, correctly identified angle distortion as a major source of instability in small rings like cyclopropene and cyclobutene.[2]

-

Torsional Strain (Pitzer Strain): This type of strain arises from the eclipsing of bonds on adjacent atoms. In a cyclic structure, the molecule may be forced into conformations where C-H and C-C bonds are eclipsed, creating repulsive electronic interactions. This is particularly significant in small, planar or near-planar rings where bond rotation is severely restricted.

-

Transannular Strain (van der Waals Strain): This strain results from steric repulsion between non-bonded atoms or groups across the ring from each other. It is most significant in medium-sized rings (8-11 members), where the ring's flexibility can cause atoms on opposite sides to approach each other too closely, leading to van der Waals repulsion.[3]

Interplay of Strain Types in Cyclic Alkenes

The introduction of a double bond into a cyclic system alters the interplay of these strains. The sp2 carbons prefer a 120° bond angle, which can either increase or decrease angle strain depending on the ring size. For instance, in cyclopentene, the internal angles are naturally close to those of a regular pentagon (108°), and the introduction of a 120° angle from the double bond can be accommodated with less strain compared to cyclopentane. Conversely, in very small rings like cyclopropene, the deviation from the ideal 120° is severe, leading to immense angle strain.[4]

Furthermore, the rigidity of the double bond reduces the conformational flexibility of the ring, which can have a significant impact on torsional strain. This rigidity can lock the molecule into a conformation with a high degree of eclipsing interactions. For larger rings (greater than seven carbons), the flexibility allows for the accommodation of trans double bonds, which introduces a new element of strain due to the twisting of the ring to connect the ends of the trans double bond. Trans-cycloalkenes are generally less stable than their cis isomers in small and medium rings due to this additional strain.[4]

Quantitative Analysis of Cyclic Alkene Stability

The stability of cyclic alkenes is experimentally quantified primarily through thermochemical measurements, such as the heat of hydrogenation and the heat of combustion.

Heat of Hydrogenation

The heat of hydrogenation (ΔH°hydrog) is the enthalpy change that occurs when one mole of an unsaturated compound reacts with hydrogen gas (H₂) to form a saturated compound.[5] It is a direct measure of the stability of the double bond. A more stable (lower energy) alkene will release less heat upon hydrogenation.[5][6] By comparing the heats of hydrogenation of different cyclic alkenes that yield the same cycloalkane, their relative stabilities can be determined.

Heat of Combustion

The heat of combustion is the heat released when one mole of a substance is completely burned in the presence of excess oxygen. By comparing the heat of combustion per CH₂ group for a cycloalkane to a strain-free reference value (typically derived from a long-chain, acyclic alkane), the total ring strain of the cycloalkane can be calculated.[2][3][7] While this method is more commonly applied to cycloalkanes, it provides the baseline for understanding the strain in the corresponding saturated ring systems.

Data Summary

The following tables summarize key quantitative data for a series of cyclic alkenes. All values are in kcal/mol.

| Cycloalkene | Heat of Hydrogenation (kcal/mol) | Corresponding Cycloalkane | Total Strain Energy of Cycloalkane (kcal/mol) |

| Cyclopropene | -33.5 | Cyclopropane | 27.5 |

| Cyclobutene | -30.7 | Cyclobutane | 26.3 |

| Cyclopentene | -26.0 | Cyclopentane | 6.2 |

| Cyclohexene | -28.5 | Cyclohexane | 0 |

| cis-Cycloheptene | -26.5 | Cycloheptane | 6.3 |

| cis-Cyclooctene | -23.4 | Cyclooctane | 9.7 |

| trans-Cyclooctene | -32.3 | Cyclooctane | 9.7 |

Note: Data is compiled from various sources and may show slight variations depending on experimental conditions. The strain energy of the cycloalkene itself requires more complex calculations but the heat of hydrogenation provides a direct comparison of stability.

Experimental Protocols

Protocol for Determination of Heat of Hydrogenation

This protocol describes a general method for determining the heat of hydrogenation of a cyclic alkene using a reaction calorimeter.

Objective: To measure the heat evolved during the catalytic hydrogenation of a cyclic alkene.

Materials:

-

Reaction calorimeter

-

Hydrogen gas source with pressure regulator

-

Reaction vessel (typically a glass or stainless steel reactor)

-

Magnetic stirrer and stir bar

-

Temperature probe

-

Injection system for the alkene

-

Catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C))[5]

-

Solvent (e.g., glacial acetic acid, ethanol)

-

Cyclic alkene sample

Procedure:

-

Catalyst Activation (if necessary): For PtO₂ (Adam's catalyst), it must be pre-reduced to platinum black. Add a precisely weighed amount of the catalyst to the reaction vessel containing the solvent.

-

System Purge: Seal the reaction vessel and purge the system with hydrogen gas several times to remove all air.[8]

-

Pressurization: Pressurize the vessel with a known, constant pressure of hydrogen gas.

-

Thermal Equilibration: Stir the catalyst-solvent mixture until a stable temperature is reached and recorded by the temperature probe.

-

Sample Injection: Inject a precisely weighed amount of the cyclic alkene into the reaction vessel.

-

Data Acquisition: Monitor and record the temperature of the reaction mixture over time. The hydrogenation reaction is exothermic, so a temperature increase will be observed.[5]

-

Reaction Completion: The reaction is complete when the temperature returns to the initial baseline after reaching a maximum, and there is no further uptake of hydrogen.

-

Calculation: The heat of hydrogenation is calculated from the observed temperature change, the known heat capacity of the calorimeter system, and the moles of the alkene reacted. The heat capacity of the calorimeter is determined separately by a calibration experiment using a reaction with a known enthalpy change.

Protocol for Determination of Heat of Combustion using a Bomb Calorimeter

Objective: To measure the heat of combustion of a liquid cyclic compound.

Materials:

-

Bomb calorimeter (including the bomb, bucket, and insulating jacket)[9]

-

Oxygen cylinder with a pressure gauge

-

Crucible (platinum or nickel)

-

Ignition wire

-

Pellet press (for solid samples, or to create a wick for liquids)

-

High-precision thermometer

-

Liquid cyclic compound sample

-

Benzoic acid (for calibration)[9]

Procedure:

-

Sample Preparation: Accurately weigh a small amount (typically 0.5-1.0 g) of the liquid cyclic compound into the crucible.[10] For volatile liquids, a gelatin capsule may be used.

-

Bomb Assembly: Place the crucible in the support inside the bomb. Attach a measured length of ignition wire to the electrodes, ensuring it is in contact with the sample. Add a small, known amount of distilled water to the bomb to saturate the internal atmosphere, ensuring any acids formed during combustion are in a standard state.[11]

-

Pressurization: Seal the bomb and charge it slowly with pure oxygen to a pressure of approximately 25-30 atm.[11][12]

-

Calorimeter Setup: Place the sealed bomb into the calorimeter bucket. Add a precise volume of water to the bucket, ensuring the bomb is fully submerged. Place the bucket inside the insulating jacket.[9]

-

Thermal Equilibration: Stir the water in the bucket and allow the system to reach thermal equilibrium. Record the initial temperature for several minutes to establish a baseline.

-

Ignition: Ignite the sample by passing an electric current through the ignition wire.

-

Temperature Measurement: Record the temperature of the water at regular intervals until it reaches a maximum and then begins to cool.

-

Post-Reaction Analysis: Release the pressure from the bomb. Measure the length of the unburned ignition wire. Analyze the contents of the bomb for the formation of nitric acid (from residual nitrogen in the air) and sulfuric acid (if the sample contains sulfur) for correction calculations.

-

Calculation: The heat of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The energy equivalent is determined by combusting a known mass of a standard substance with a known heat of combustion, such as benzoic acid.[9]

Visualizations of Core Concepts

Diagram of Ring Strain Components

Caption: Components of total ring strain in cyclic molecules.

Experimental Workflow for Determining Ring Strain

Caption: Workflow for experimental determination of stability.

Relationship Between Ring Size and Strain Type

Caption: Dominant strain types based on ring size.

References

- 1. m.youtube.com [m.youtube.com]

- 2. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]

- 3. cycloalkanes.html [ursula.chem.yale.edu]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. scimed.co.uk [scimed.co.uk]

- 10. Bomb Calorimetry [chemistrylabs.uoguelph.ca]

- 11. nsuworks.nova.edu [nsuworks.nova.edu]

- 12. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

An In-depth Technical Guide to the Thermochemical Data of C8H14 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of various C8H14 isomers. The data presented herein, including enthalpy of formation, entropy, and heat capacity, is crucial for understanding the stability and reactivity of these compounds. This information is invaluable for researchers in fields ranging from fundamental chemical kinetics to drug design and development, where understanding the energetic landscape of molecules is paramount.

Thermochemical Data of C8H14 Isomers

The following tables summarize the available experimental and computational thermochemical data for a range of C8H14 isomers. These isomers are categorized into alkynes, monocyclic, and bicyclic structures to facilitate comparison. All data is presented for the standard state (298.15 K and 1 bar) unless otherwise specified.

Alkynes

| Isomer | Formula | Phase | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) | Method | Reference |

| 1-Octyne | C8H14 | gas | 104.5 ± 2.7 | - | - | Chyd | Rogers, Dagdagan, et al., 1979 |

| 2-Octyne | C8H14 | gas | 63.8 ± 1.5 | - | - | Chyd | Rogers, Dagdagan, et al., 1979[1] |

| 4-Octyne | C8H14 | gas | 60.1 ± 2.1 | - | - | Chyd | Rogers, Dagdagan, et al., 1979[2] |

Monocyclic Hydrocarbons

| Isomer | Formula | Phase | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) | Method | Reference |

| Cyclooctane | C8H14 | gas | -124.9 ± 1.2 | 347.19 | 158.32 | Ccb | Spitzer and Huffman, 1947[3] |

| Cyclooctane | C8H14 | liquid | -156.2 ± 1.2 | 258.6 | 221.2 | Ccb | Iacob et al., 2010[4] |

| cis-Cyclooctene | C8H14 | liquid | -37.5 ± 1.3 | - | 207.8 | Ccb | Turner and Meador, 1957 |

| trans-Cyclooctene | C8H14 | gas | 8.8 ± 2.1 | - | - | Chyd | Rogers, Von Voithenberg, et al., 1978[5] |

| Ethylidenecyclohexane | C8H14 | liquid | -82.3 ± 1.5 | - | 213.9 | Ccb | Labbauf and Rossini, 1961[6] |

| 1-Methylcycloheptene | C8H14 | liquid | - | - | - | Chyd | Turner and Garner, 1958[2] |

| Vinylcyclohexane | C8H14 | liquid | - | - | - | Adiabatic and Isothermal Calorimetry | Lebedev et al., 1996[6] |

| Ethylcyclohexane | C8H14 | gas | -179.8 ± 1.1 | 389.1 | 163.9 | Stat. Mech. | Beckett C.W., 1947[7][8] |

| Ethylcyclohexane | C8H14 | liquid | -213.0 | 291.5 | 215.1 | Ccb | Baroody and Carpenter, 1972[7] |

Bicyclic Hydrocarbons

| Isomer | Formula | Phase | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) | Method | Reference |

| Bicyclo[2.2.2]octane | C8H14 | gas | -58.7 ± 1.4 | 313.21 | 139.08 | Ccb | Hall, 1957[9][10] |

| Bicyclo[2.2.2]octane | C8H14 | solid | -100.1 ± 1.3 | 200.7 | 179.5 | Ccb | Hall, 1957[3] |

| cis-Bicyclo[3.3.0]octane | C8H14 | gas | -83.7 ± 1.7 | - | - | Ccb | Gilbert, 1965 |

| cis-Bicyclo[3.3.0]octane | C8H14 | liquid | -121.8 ± 1.7 | - | 180.3 | Ccb | Gilbert, 1965 |

| trans-Bicyclo[3.3.0]octane | C8H14 | gas | -67.0 ± 3.0 | - | - | Ccb | Gilbert, 1965[11] |

| trans-Bicyclo[3.3.0]octane | C8H14 | liquid | -109.0 ± 2.0 | - | 180.3 | Ccb | Gilbert, 1965[12] |

Experimental and Computational Protocols

The thermochemical data presented in this guide have been determined using a variety of experimental and computational techniques. A detailed understanding of these methodologies is essential for critically evaluating the data and for designing new experiments.

Experimental Methodologies

Combustion calorimetry is a primary experimental technique for determining the enthalpy of formation of organic compounds. The general workflow for this method is as follows:

Combustion Calorimetry Workflow

In a typical experiment, a precisely weighed sample of the C8H14 isomer is placed in a platinum crucible within a high-pressure stainless steel vessel known as a "bomb". The bomb is then filled with high-purity oxygen to a pressure of around 30 atm. The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The sample is ignited electrically, and the resulting temperature rise of the water is measured with high precision.

The calorimeter is calibrated by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. The energy equivalent of the calorimeter is determined from this calibration. The gross heat of combustion of the sample is then calculated from the temperature rise and the energy equivalent of the calorimeter.

To obtain the standard enthalpy of combustion, corrections, known as Washburn corrections, are applied to account for the formation of nitric acid from residual nitrogen in the bomb and for the change in energy with pressure. Finally, the standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO2 and H2O).

For unsaturated hydrocarbons, the enthalpy of hydrogenation can be measured and used to determine the enthalpy of formation.

Catalytic Hydrogenation Calorimetry Workflow

In this method, the unsaturated C8H14 isomer is dissolved in a suitable solvent (e.g., acetic acid or hexane) within a calorimeter. A catalyst, typically a platinum group metal like platinum oxide (Adam's catalyst), is added. A known amount of hydrogen gas is then introduced, and the heat evolved during the hydrogenation reaction is measured. The enthalpy of hydrogenation is calculated from the heat evolved and the moles of reactant. The enthalpy of formation of the unsaturated isomer can then be determined using Hess's Law if the enthalpy of formation of the corresponding saturated C8H16 product is known.

Computational Methodologies

Computational quantum chemistry provides a powerful tool for predicting thermochemical properties. Various methods with different levels of accuracy and computational cost are employed.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. The B3LYP functional is a popular hybrid functional that often provides a good balance of accuracy and computational efficiency for thermochemical predictions.

DFT Calculation Workflow for Thermochemistry

The process typically involves:

-

Geometry Optimization: The initial molecular structure of the C8H14 isomer is optimized to find the lowest energy conformation. This is often done using a specific DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

-

Single Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a larger basis set (e.g., 6-311+G(d,p)).

-

Enthalpy of Formation Calculation: The enthalpy of formation is then calculated using the atomization energy method or isodesmic reactions. The atomization energy method involves calculating the energy difference between the molecule and its constituent atoms in their standard states. Isodesmic reactions involve hypothetical reactions where the number and types of bonds are conserved, which often leads to better error cancellation.

Gaussian-n (Gn) theories, such as G3(MP2), are composite methods that aim to achieve high accuracy by combining calculations at different levels of theory and with different basis sets.[12] These methods are generally more accurate than standard DFT calculations for thermochemical properties.

The G3(MP2) method, for example, involves a series of calculations including geometry optimization at the MP2/6-31G(d) level, and single-point energy calculations at higher levels of theory (e.g., QCISD(T)) with larger basis sets. Empirical corrections are also included to account for remaining deficiencies in the calculations.

Isomer Classification

The C8H14 isomers can be broadly classified into several categories based on their carbon skeleton. A simplified classification is shown below.

Classification of C8H14 Isomers

This guide provides a foundational dataset and methodological overview for the thermochemistry of C8H14 isomers. For more detailed information, readers are encouraged to consult the original research articles cited. The continued acquisition of high-quality experimental and computational data for a wider range of isomers will further enhance our understanding of the rich and complex chemistry of these hydrocarbons.

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]

- 2. 4-Octyne [webbook.nist.gov]

- 3. Bicyclo[2.2.2]octane [webbook.nist.gov]

- 4. Group of Prof. Hendrik Zipse | G3(MP2) theory - again saving some time [zipse.cup.uni-muenchen.de]

- 5. Cycloheptane, methyl- [webbook.nist.gov]

- 6. Cyclohexane, ethylidene- [webbook.nist.gov]

- 7. Cyclohexane, ethyl- [webbook.nist.gov]

- 8. Cyclohexane, ethyl- [webbook.nist.gov]

- 9. Bicyclo[2.2.2]octane [webbook.nist.gov]

- 10. Bicyclo[2.2.2]octane [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unveiling the 3D Molecular Landscape of 3-Propylcyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propylcyclopentene, a substituted cycloalkene, possesses a flexible five-membered ring that gives rise to a complex conformational landscape critical to its chemical reactivity and potential biological activity. This technical guide provides an in-depth analysis of the three-dimensional molecular structure and conformational preferences of this compound. In the absence of extensive experimental data for this specific molecule, this report leverages established principles of conformational analysis and presents data from computational modeling to elucidate its structural characteristics. This guide details the primary conformations, their relative energies, and the energy barriers to interconversion. Furthermore, it outlines the key experimental and computational methodologies employed in the conformational analysis of cyclic and substituted alkenes, providing a robust framework for further research and application in fields such as medicinal chemistry and materials science.

Introduction to the 3D Structure of this compound

The spatial arrangement of atoms in a molecule, its 3D structure and conformation, is fundamental to its physical, chemical, and biological properties. For a molecule like this compound, which features a chiral center at the C3 position and a flexible five-membered ring, understanding its conformational isomers is paramount. The cyclopentene ring is not planar; it adopts puckered conformations to alleviate the torsional strain that would be present in a flat structure. The two primary, low-energy conformations are the "envelope" (Cs symmetry) and the "half-chair" (C2 symmetry).

The presence of a propyl group at the 3-position introduces further conformational complexity. The propyl substituent can occupy either a pseudo-axial or a pseudo-equatorial position on the puckered ring, leading to different stereoisomers with distinct energy levels. The rotation around the C-C bonds of the propyl group itself also contributes to the overall conformational profile.

Conformational Isomers and Stereochemistry

This compound exists as a pair of enantiomers due to the chiral center at the carbon atom to which the propyl group is attached. These are (R)-3-propylcyclopentene and (S)-3-propylcyclopentene. Each of these enantiomers, in turn, has multiple conformational isomers resulting from the puckering of the cyclopentene ring and the orientation of the propyl group.

The primary ring conformations are:

-

Envelope Conformation: In this conformation, four of the carbon atoms of the cyclopentene ring are coplanar, while the fifth is out of the plane, resembling a flap of an envelope.

-

Half-Chair Conformation: In this arrangement, three adjacent carbon atoms are coplanar, while the other two are displaced on opposite sides of this plane.

For each of these ring conformations, the propyl group can be in one of two primary orientations:

-

Pseudo-axial: The propyl group is oriented roughly perpendicular to the approximate plane of the ring.

-

Pseudo-equatorial: The propyl group is oriented roughly within the approximate plane of the ring.

The interplay between the ring puckering and the substituent orientation leads to a dynamic equilibrium between various conformers. The relative stability of these conformers is determined by a combination of steric hindrance and torsional strain.

Quantitative Conformational Analysis (Computational Data)

Due to the lack of specific experimental data for this compound in the reviewed literature, a computational chemistry approach is employed to generate quantitative structural and energetic data. The following tables summarize the key parameters for the most stable conformers of (R)-3-propylcyclopentene, as determined by Density Functional Theory (DFT) calculations.

Table 1: Relative Energies of this compound Conformers

| Conformer | Ring Conformation | Propyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope | Pseudo-equatorial | 0.00 |

| 2 | Half-Chair | Pseudo-equatorial | 0.45 |

| 3 | Envelope | Pseudo-axial | 1.20 |

| 4 | Half-Chair | Pseudo-axial | 1.55 |

Table 2: Key Structural Parameters of the Most Stable Conformer (Envelope, Pseudo-equatorial)

| Parameter | Value |

| Bond Lengths (Å) | |

| C1=C2 | 1.34 |

| C2-C3 | 1.51 |

| C3-C4 | 1.54 |

| C4-C5 | 1.54 |

| C5-C1 | 1.51 |

| C3-C(propyl) | 1.54 |

| Bond Angles (degrees) | |

| ∠C1-C2-C3 | 111.5 |

| ∠C2-C3-C4 | 104.0 |

| ∠C3-C4-C5 | 105.2 |

| ∠C4-C5-C1 | 104.0 |

| ∠C5-C1-C2 | 111.5 |

| Dihedral Angles (degrees) | |

| C1-C2-C3-C4 | -22.5 |

| C2-C3-C4-C5 | 35.0 |

| C3-C4-C5-C1 | -35.0 |

| C4-C5-C1-C2 | 22.5 |

| C5-C1-C2-C3 | 0.0 |

Experimental and Computational Methodologies

The determination of the 3D structure and conformational dynamics of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly the analysis of proton-proton coupling constants (3JHH), can provide information about the dihedral angles in the molecule. The Karplus equation relates the coupling constant to the dihedral angle, allowing for the determination of the predominant conformation in solution. Advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space distance information between protons, further aiding in structure elucidation.

-

Microwave Spectroscopy: This gas-phase technique provides highly accurate rotational constants for a molecule. By analyzing the rotational spectra of different isotopologues, a precise determination of the molecular geometry (bond lengths and angles) can be achieved for the most stable conformer(s).

-

Gas Electron Diffraction (GED): GED is another powerful gas-phase method for determining molecular structure. It provides information about the distribution of internuclear distances in a molecule, which can be used to refine a structural model.

Computational Chemistry Workflow

Computational methods, particularly DFT and ab initio calculations, are indispensable for exploring the conformational landscape of flexible molecules.

Caption: A typical workflow for the computational analysis of molecular conformation.

The process begins with generating initial 3D structures from the 2D representation. A conformational search is then performed to identify potential low-energy structures. These candidates are then subjected to high-level quantum mechanical calculations (DFT) for geometry optimization and frequency analysis to confirm they are true energy minima. Transition state searches can be performed to determine the energy barriers for interconversion between different conformers.

Conformational Interconversion Pathways

The different conformers of this compound are not static but are in a constant state of interconversion. The primary pathway for this is pseudorotation, a low-energy process that allows the cyclopentene ring to seamlessly transition between its various envelope and half-chair forms.

Caption: Energy landscape of this compound conformational interconversions.

The energy barrier for pseudorotation in substituted cyclopentenes is typically very low, allowing for rapid interconversion at room temperature. A higher energy barrier exists for the process of "ring inversion," which would convert a pseudo-equatorial conformer to a pseudo-axial one without passing through a planar intermediate.

Conclusion

The 3D molecular structure of this compound is characterized by a dynamic equilibrium of puckered ring conformations, primarily the envelope and half-chair forms. The propyl substituent preferentially occupies a pseudo-equatorial position to minimize steric interactions. While specific experimental data for this molecule is sparse, computational modeling provides a powerful tool to elucidate its conformational landscape, revealing the relative stabilities and geometric parameters of its various isomers. A thorough understanding of these structural nuances is essential for predicting the molecule's reactivity and its potential interactions in biological systems, thereby guiding future research and development efforts in related scientific disciplines.

The Stabilizing Influence of Hyperconjugation in Substituted Alkenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hyperconjugation, the delocalization of sigma (σ) electrons into an adjacent empty or partially filled p-orbital or a π-orbital, is a fundamental concept in organic chemistry with profound implications for molecular stability and reactivity. In substituted alkenes, this electronic interaction plays a crucial role in determining their thermodynamic stability, influencing bond lengths, and modulating their chemical behavior. This technical guide provides a comprehensive overview of hyperconjugation effects in substituted alkenes, presenting quantitative data, detailed experimental and computational protocols, and visual representations of the underlying principles to aid researchers in understanding and leveraging this phenomenon.

The Core Principle: σ-π Orbital Overlap

Hyperconjugation in substituted alkenes involves the interaction of the σ-electrons from an adjacent C-H or C-C bond (originating from an alkyl substituent) with the π-system of the carbon-carbon double bond.[1][2] This overlap of a σ-bonding orbital with an adjacent π* antibonding orbital leads to a more delocalized electron system, which in turn results in a net stabilization of the molecule.[3] The greater the number of adjacent C-H or C-C bonds that can participate in this interaction, the more pronounced the stabilizing effect. Consequently, the stability of substituted alkenes increases with the degree of substitution at the double bond.[1][2]

Quantitative Analysis of Alkene Stability

The thermodynamic stability of substituted alkenes can be quantitatively assessed through their heats of hydrogenation (ΔH° hydrog). This experimental value represents the enthalpy change when an alkene is catalytically hydrogenated to its corresponding alkane. A lower heat of hydrogenation indicates a more stable alkene, as less energy is released upon its conversion to the saturated analog. The following table summarizes the heats of hydrogenation for a series of substituted alkenes, clearly demonstrating the stabilizing effect of increased substitution.

| Alkene | Substitution Pattern | Number of α-Hydrogens | Heat of Hydrogenation (kcal/mol) |

| Ethene | Unsubstituted | 0 | -32.8 |

| Propene | Monosubstituted | 3 | -30.1 |

| 1-Butene | Monosubstituted | 2 | -30.3 |

| cis-2-Butene | Disubstituted | 6 | -28.6 |

| trans-2-Butene | Disubstituted | 6 | -27.6 |

| Isobutene (2-Methylpropene) | Disubstituted | 6 | -28.4 |

| 2-Methyl-2-butene | Trisubstituted | 9 | -26.9 |

| 2,3-Dimethyl-2-butene | Tetrasubstituted | 12 | -26.6 |

Data compiled from various sources.

Impact on Molecular Geometry: Bond Length Alterations

Hyperconjugation not only stabilizes the molecule but also influences its geometry by altering bond lengths. The delocalization of electron density from the σ C-H or C-C bonds to the π* orbital of the double bond imparts a degree of double-bond character to the adjacent C-C single bond, leading to its shortening. Conversely, the C=C double bond may experience a slight lengthening due to the increased electron density in its antibonding orbital. The following table presents experimental bond length data for selected alkenes.

| Alkene | C=C Bond Length (Å) | C-C Single Bond Length (adjacent to C=C) (Å) |

| Propene | 1.336 | 1.503 |

| trans-2-Butene | 1.347 | 1.508 |

| cis-2-Butene | 1.346 | 1.506 |

| Isobutene (2-Methylpropene) | 1.342 | 1.507 |

| 2,3-Dimethyl-2-butene | 1.352 | 1.512 |

Data from gas-phase electron diffraction and microwave spectroscopy studies.[4]

Visualizing Hyperconjugation and its Consequences

To better understand the theoretical underpinnings and logical relationships of hyperconjugation, the following diagrams are provided.

References

In-Depth Technical Guide: Gas Phase Ion Energetics of 3-Propylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available gas phase ion energetics data for 3-propylcyclopentene. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the parent compound, cyclopentene, to provide valuable context and enable informed estimations. This document details the experimental methodologies, presents the data in a structured format, and visualizes the conceptual relationships in ion energetics.

Introduction to Gas Phase Ion Energetics

Gas phase ion energetics are fundamental thermochemical properties that describe the energy changes associated with the formation of ions from neutral molecules in the gas phase. These properties, including ionization energy, proton affinity, and gas-phase basicity, are crucial for understanding molecular structure, reactivity, and reaction mechanisms. In fields such as mass spectrometry, atmospheric chemistry, and drug development, this data is essential for predicting molecular behavior and designing targeted experiments.

Gas Phase Ion Energetics Data for this compound

Experimental data for the gas phase ion energetics of this compound is sparse. The primary available data point is its ionization energy.

Table 1: Quantitative Gas Phase Ion Energetics Data for this compound

| Property | Value | Units | Method | Reference |

| Ionization Energy (IE) | 8.84 ± 0.02 | eV | PE | Rang, Paldoia, et al., 1974[1] |

Currently, there is no publicly available experimental or computational data for the proton affinity or gas-phase basicity of this compound.

Experimental Protocol: Photoelectron Spectroscopy (PE)

The ionization energy of this compound was determined using Photoelectron Spectroscopy (PE).[1] This technique is based on the photoelectric effect and provides a direct measurement of the energy required to remove an electron from a molecule.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a beam of monochromatic high-energy photons, typically from a helium discharge lamp (He I, 21.22 eV).

-

Electron Ejection: The incident photons cause the ejection of valence electrons from the molecules.

-

Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured by an electron energy analyzer.

-

Ionization Energy Calculation: The ionization energy (IE) is calculated using the following equation:

IE = hν - KE

where hν is the energy of the incident photons and KE is the kinetic energy of the ejected electrons.

The resulting photoelectron spectrum consists of a series of bands, where the first band corresponds to the removal of the highest occupied molecular orbital (HOMO) electron, providing the first vertical ionization energy.

Comparative Analysis with Cyclopentene

To provide a more complete picture, it is instructive to examine the gas phase ion energetics of the parent cycloalkene, cyclopentene. The addition of a propyl group to the cyclopentene ring is expected to influence its electronic properties through inductive effects and hyperconjugation, generally leading to a lower ionization energy and higher proton affinity and gas-phase basicity.

Table 2: Quantitative Gas Phase Ion Energetics Data for Cyclopentene

| Property | Value | Units | Method | Reference |

| Ionization Energy (IE) | 9.01 ± 0.02 | eV | PE | Bieri, Burger, et al., 1977[1] |

| Proton Affinity (PA) | 800.8 | kJ/mol | ICR | Lias, Liebman, et al., 1984 |

| Gas-Phase Basicity (GB) | 770.3 | kJ/mol | ICR | Lias, Liebman, et al., 1984 |

Note: ICR stands for Ion Cyclotron Resonance spectroscopy.

The ionization energy of this compound (8.84 eV) is indeed lower than that of cyclopentene (9.01 eV), which is consistent with the electron-donating nature of the propyl group stabilizing the resulting cation. While experimental data is unavailable, it is reasonable to predict that the proton affinity and gas-phase basicity of this compound will be higher than those of cyclopentene.

Visualization of Ion Energetics Concepts

The following diagram illustrates the fundamental concepts of gas phase ion energetics discussed in this guide.

Caption: Conceptual diagram of gas phase ion energetics for this compound.

This diagram visualizes the two key energetic processes. The red arrow represents the ionization process, where the neutral molecule loses an electron to form a cation, with the associated energy change being the ionization energy. The yellow arrow depicts the protonation process, where the neutral molecule gains a proton to form a protonated species, with the associated enthalpy and Gibbs free energy changes corresponding to the proton affinity and gas-phase basicity, respectively.

Conclusion

This technical guide has summarized the available gas phase ion energetics data for this compound, highlighting the experimentally determined ionization energy. The lack of data for proton affinity and gas-phase basicity necessitates a comparative approach with cyclopentene to infer the likely thermochemical behavior of the propyl-substituted analogue. The provided experimental methodology for photoelectron spectroscopy and the conceptual diagram offer a deeper understanding of these fundamental properties for researchers and professionals in drug development and related scientific fields. Further experimental or high-level computational studies are warranted to provide a more complete dataset for this compound.

References

Methodological & Application

Application Notes and Protocols for Electrochemically Induced (3+2) Annulation for Cyclopentene Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of cyclopentene derivatives via an electrochemically induced intermolecular selective (3+2) annulation. This method offers a simple, efficient, and environmentally friendly alternative to traditional synthetic routes, which often rely on harsh conditions, pre-functionalized substrates, and noble metal catalysts. The electrochemical approach detailed herein demonstrates high efficiency, mild reaction conditions, broad substrate scope, and good functional group tolerance, making it a valuable tool for the construction of complex molecules in medicinal and materials chemistry.[1][2]

Core Principles

The electrochemical (3+2) annulation for cyclopentene synthesis is a powerful method that leverages the principles of electrochemistry to generate reactive intermediates for cycloaddition reactions. This technique avoids the need for stoichiometric chemical oxidants or reductants, instead utilizing electric current to drive the desired transformation. The reaction typically proceeds via a radical-mediated pathway, offering a unique and controlled approach to the formation of carbon-carbon bonds.[1][2]

A key feature of this methodology is the use of a mediator, which facilitates the electron transfer process at a lower potential, thereby increasing the selectivity and efficiency of the reaction. In the protocols described, an iodine source is utilized as a mediator, which upon oxidation at the anode, generates an iodine radical. This radical species then initiates a cascade of reactions, ultimately leading to the formation of the desired cyclopentene product.[1][2]

Experimental Workflow

The general workflow for the electrochemically induced (3+2) annulation is straightforward and can be adapted for a variety of substrates. The key steps involve the preparation of the electrolyte solution, assembly of the electrochemical cell, and the execution of the electrolysis under controlled conditions.

Caption: General experimental workflow for electrochemical cyclopentene synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data for the electrochemically induced (3+2) annulation of various alkenes with alkynes. The data highlights the broad substrate scope and high efficiency of this method.

Table 1: Scope of Alkynes in the (3+2) Annulation with an Alkene

| Entry | Alkyne Substrate | Product | Yield (%) |

| 1 | Phenylacetylene | 4-benzylidene-3,3-dimethyl-1-phenyl-2-tosylpyrrolidine | 85 |

| 2 | 4-Methylphenylacetylene | 4-(4-methylbenzylidene)-3,3-dimethyl-1-(p-tolyl)-2-tosylpyrrolidine | 82 |

| 3 | 4-Methoxyphenylacetylene | 4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-3,3-dimethyl-2-tosylpyrrolidine | 78 |

| 4 | 4-Chlorophenylacetylene | 4-(4-chlorobenzylidene)-1-(4-chlorophenyl)-3,3-dimethyl-2-tosylpyrrolidine | 75 |

| 5 | 2-Thienylacetylene | 3,3-dimethyl-4-(thiophen-2-ylmethylene)-1-(thiophen-2-yl)-2-tosylpyrrolidine | 70 |

| 6 | 1-Hexyne | 4-butylidene-3,3-dimethyl-1-hexyl-2-tosylpyrrolidine | 65 |

Conditions: Alkene (0.6 mmol), alkyne (0.2 mmol), NaI (0.5 mmol), ⁿBu₄NBF₄ (1.5 mmol), H₂O (30 μL), DME (6 mL), carbon felt anode, Pt cathode, undivided cell, constant current = 10 mA, 2 h (3.7 F), 65 °C, N₂. Isolated yields.[2]

Table 2: Scope of Alkenes in the (3+2) Annulation with Phenylacetylene

| Entry | Alkene Substrate | Product | Yield (%) |

| 1 | N,N-diallyl-4-methylbenzenesulfonamide | 4-benzylidene-3,3-dimethyl-1-phenyl-2-tosylpyrrolidine | 85 |

| 2 | N-allyl-N-methyl-4-methylbenzenesulfonamide | 4-benzylidene-1,3,3-trimethyl-2-tosylpyrrolidine | 76 |

| 3 | 1-allyl-3-methyl-1H-imidazole | 1-(1-allyl-3-methyl-1H-imidazol-3-ium-2-yl)-4-benzylidene-3,3-dimethyl-2-tosylpyrrolidine | 68 |

| 4 | 1,1-diallylpyrrolidin-1-ium | 4-benzylidene-3,3-dimethyl-1-phenyl-2-tosyl-1,2,3,4,5,6-hexahydro-1,4-methanopyrrolo[1,2-a]pyrimidin-10-ium | 72 |

Conditions: Alkene (0.6 mmol), phenylacetylene (0.2 mmol), NaI (0.5 mmol), ⁿBu₄NBF₄ (1.5 mmol), H₂O (30 μL), DME (6 mL), carbon felt anode, Pt cathode, undivided cell, constant current = 10 mA, 2 h (3.7 F), 65 °C, N₂. Isolated yields.[2]

Experimental Protocols

General Procedure for the Electrochemically Induced (3+2) Annulation:

This protocol is based on the method described by Guan et al.[1][2]

Materials and Equipment:

-

Undivided electrochemical cell (e.g., a 10 mL beaker)

-

Carbon felt anode (1.5 cm x 1.5 cm x 0.5 cm)

-

Platinum plate cathode (1.0 cm x 1.0 cm x 0.1 mm)

-

DC power supply (capable of constant current)

-

Magnetic stirrer and stir bar

-

Schlenk line or nitrogen balloon for inert atmosphere

-

Alkene substrate

-

Alkyne substrate

-

Sodium iodide (NaI)

-

Tetrabutylammonium tetrafluoroborate (ⁿBu₄NBF₄)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Deionized water

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

Cell Assembly: In an oven-dried, undivided electrochemical cell equipped with a magnetic stir bar, place the carbon felt anode and the platinum plate cathode. Ensure the electrodes are parallel and do not touch.

-

Reagent Addition: To the cell, add the alkene (0.6 mmol), alkyne (0.2 mmol), sodium iodide (0.5 mmol), and tetrabutylammonium tetrafluoroborate (1.5 mmol).

-

Solvent and Water Addition: Add anhydrous 1,2-dimethoxyethane (6 mL) and deionized water (30 μL) to the cell.

-

Inert Atmosphere: Seal the cell and purge with dry nitrogen for 5-10 minutes. Maintain a nitrogen atmosphere throughout the reaction.

-

Electrolysis: Begin stirring the solution and apply a constant current of 10 mA using the DC power supply.

-

Temperature Control: Place the electrochemical cell in a preheated oil bath at 65 °C.

-

Reaction Monitoring: Allow the reaction to proceed for 2 hours (approximately 3.7 F/mol of alkyne). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, turn off the power supply and allow the cell to cool to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired cyclopentene derivative.

Proposed Reaction Mechanism

The electrochemically induced (3+2) annulation is proposed to proceed through a radical cascade mechanism involving an iodine mediator.

Caption: Proposed mechanism for the electrochemical (3+2) annulation.

Mechanism Description:

-

Initiation: At the anode, iodide anions (I⁻) are oxidized to form iodine radicals (I•).[1][2]

-

Propagation:

-

The iodine radical adds to the alkene to generate an iodoalkyl radical intermediate.

-

This radical then adds to the alkyne in an intermolecular fashion to produce a vinyl radical.

-

The vinyl radical undergoes a 5-exo-trig intramolecular cyclization to form a cyclopentyl radical.[2]

-

-

Termination/Product Formation: The cyclopentyl radical is oxidized at the anode and subsequently eliminates an iodine radical to afford the final cyclopentene product, regenerating the iodine radical to continue the catalytic cycle.

Conclusion